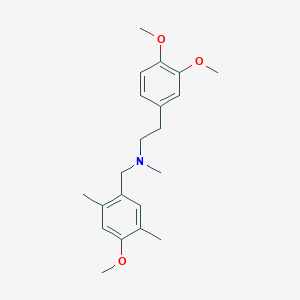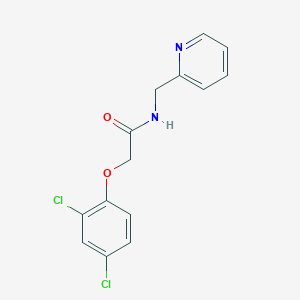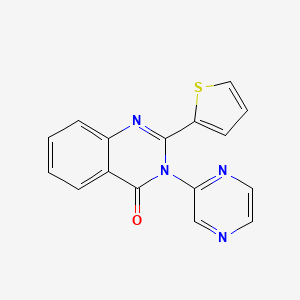![molecular formula C10H15NO2 B5765544 4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)
4-[(5-methyl-2-furyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-methyl-2-furyl)methyl]morpholine is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as MFM or 5-Methyl-2-(4-morpholinylmethyl)furan, and it has a molecular formula of C11H15NO2.
Mecanismo De Acción
The mechanism of action of 4-[(5-methyl-2-furyl)methyl]morpholine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. This compound has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(5-methyl-2-furyl)methyl]morpholine in lab experiments is its versatility. This compound can be used in a variety of reactions and applications, making it a useful tool for researchers in various fields. However, one limitation of using this compound is its potential toxicity, which can be harmful to researchers if proper safety measures are not taken.
Direcciones Futuras
There are several future directions for research involving 4-[(5-methyl-2-furyl)methyl]morpholine. One potential area of research is the development of new drugs and biological probes based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, research could be conducted to develop safer and more efficient methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of 4-[(5-methyl-2-furyl)methyl]morpholine can be achieved through several methods, including the reaction of 5-methyl-2-furanmethanol with morpholine in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 5-methyl-2-furanmethanol with morpholine and triethylamine in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
4-[(5-methyl-2-furyl)methyl]morpholine has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a reagent for the synthesis of enantiopure compounds. Additionally, this compound has been used in the development of new drugs and biological probes.
Propiedades
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9-2-3-10(13-9)8-11-4-6-12-7-5-11/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXKMUPTZYRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5765473.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)

![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)

![4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5765518.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)

